5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
Description
5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiazolidinedione core, and an imine linkage
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yliminomethyl)-4-hydroxy-3-methyl-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-14-11(15)10(19-12(14)16)5-13-7-2-3-8-9(4-7)18-6-17-8/h2-5,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHVJRTYIKCNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=O)C=NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione exhibit antimicrobial properties. For instance, studies have shown that thiazolidinediones can be effective against various bacterial strains including Escherichia coli and Staphylococcus aureus. These compounds often demonstrate minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Research has highlighted the ability of thiazolidinedione derivatives to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests a pathway for developing novel anticancer therapies based on the compound's structure .
G Protein-Coupled Receptors (GPCRs) Modulation
The compound may interact with GPCRs, which are critical targets in drug discovery due to their role in various physiological processes. Studies suggest that compounds with similar structures can modulate GPCR activity, potentially leading to new therapeutic agents for conditions such as hypertension and depression .
Synthesis of Bioactive Molecules
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient for producing complex molecules with biological activity. MCRs allow for the rapid assembly of diverse chemical entities, making them valuable in medicinal chemistry for developing new drugs .
Structure–Activity Relationship (SAR) Studies
Understanding the SAR of this compound can lead to the design of more potent derivatives. By modifying specific functional groups or substituents on the thiazolidinedione core, researchers can optimize biological activity and selectivity against specific targets .
Nanomaterials Development
The unique properties of thiazolidinediones may also extend to material science. Research into incorporating these compounds into nanomaterials could lead to advancements in drug delivery systems or biosensors due to their biocompatibility and ability to interact with biological systems at the molecular level .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
- 5-[(E)-(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolane-2,4-dione
Uniqueness
5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various research applications.
Biological Activity
5-[(E)-(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C27H25N5O6S
- Molecular Weight : 547.6 g/mol
- IUPAC Name : this compound
- Predicted Boiling Point : 392.8 ± 52.0 °C
- Density : 1.656 ± 0.06 g/cm³ .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of thiazole compounds can inhibit various cancer cell lines effectively. The thiazole moiety is often associated with enhanced cytotoxic properties against tumor cells.
- Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Thiazole derivatives have been documented to reduce inflammation in various models, indicating a potential role in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways, such as BRAF(V600E) and EGFR .
- Induction of Apoptosis : Studies have shown that similar thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which help mitigate oxidative stress within cells .
Research Findings and Case Studies
Several studies have been conducted to evaluate the efficacy of thiazole derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
